molecular formula C22H18BrClN2O4S B2623951 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 315240-74-5

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2623951
CAS No.: 315240-74-5
M. Wt: 521.81
InChI Key: ORBIMBAWHUOGGM-UHFFFAOYSA-N
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Description

Chemical Name: N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide
CAS Number: 315240-74-5
Molecular Formula: C₂₂H₁₈BrClN₂O₄S
Molecular Weight: 521.81 g/mol
Structure: The compound features a central benzamide scaffold with three critical substituents:

  • A 4-bromo group on the phenyl ring.
  • A 2-chlorobenzoyl moiety at the ortho position.
  • A dimethylsulfamoyl group para to the benzamide carbonyl.

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O4S/c1-26(2)31(29,30)16-10-7-14(8-11-16)22(28)25-20-12-9-15(23)13-18(20)21(27)17-5-3-4-6-19(17)24/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBIMBAWHUOGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromo-2-(2-chlorobenzoyl)aniline with 4-(dimethylsulfamoyl)benzoyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of more efficient and cost-effective reagents and solvents. Additionally, industrial production may involve the use of advanced purification techniques, such as column chromatography or recrystallization, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is being explored for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to and inhibiting the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Bromobenzamide Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 4-bromo, 2-chlorobenzoyl, dimethylsulfamoyl C₂₂H₁₈BrClN₂O₄S 521.81 High halogen content; dimethylsulfamoyl enhances solubility
N-(2-nitrophenyl)-4-bromo-benzamide (I) 4-bromo, 2-nitro C₁₃H₉BrN₂O₃ 345.13 Nitro group increases electrophilicity; crystallizes in two molecules per asymmetric unit
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy, 2-nitro C₁₄H₁₁BrN₂O₄ 375.15 Methoxy group improves lipophilicity; nitro group for reactivity
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dipropylsulfamoyl)benzamide 4-bromo, 2-chlorobenzoyl, dipropylsulfamoyl C₂₆H₂₆BrClN₂O₄S 577.92 Longer alkyl chains (dipropyl) increase hydrophobicity
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 4-bromo, 2-chloro-6-fluoro, trifluoropropyl ether C₁₇H₁₁BrClF₄NO₂ 480.63 Fluorine substituents enhance metabolic stability; chiral center
Key Observations :
  • Halogenation : The target compound’s bromine and chlorine substituents contribute to a higher molecular weight (521.81 g/mol) compared to simpler analogs like 4MNB (375.15 g/mol). Halogens also increase steric bulk and influence binding interactions .
  • Electrophilic Groups : Nitro-substituted derivatives (e.g., compound I in ) exhibit higher reactivity, which may be advantageous in covalent drug design but could also increase toxicity.
Table 2: Reported Bioactivity of Selected Benzamide Derivatives
Compound Substituents Biological Activity Notes Reference
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, chloro, fluoro Anticancer (cervical cancer) Imidazole enhances kinase inhibition
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl) phenyl) benzamide Imidazole, thiazole sulfonamide Antibacterial Thiazole moiety targets bacterial enzymes
Target Compound Bromo, chloro, dimethylsulfamoyl Not explicitly reported Structural analogs suggest potential kinase or protease inhibition
Key Observations :
  • Heterocyclic Additions : Imidazole-substituted benzamides (e.g., ) demonstrate significant anticancer and antimicrobial activity, suggesting that the target compound’s dimethylsulfamoyl group could be optimized by introducing heterocycles.
  • Sulfonamide Role: Sulfonamides are common in antimicrobial agents (e.g., sulfathiazole derivatives in ).

Biological Activity

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide, with the CAS number 315240-74-5, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound features a complex structure that includes a bromo substituent, a chlorobenzoyl moiety, and a dimethylsulfamoyl group. The molecular formula is C16H15BrClN1O2S1, and its molecular weight is approximately 392.72 g/mol. Understanding its structure is crucial for elucidating its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:

  • Mechanism : The presence of halogen atoms (bromine and chlorine) often enhances the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial targets.
  • Case Studies : In vitro studies have demonstrated that derivatives with similar structures show effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies exploring sulfonamide derivatives:

  • Research Findings : Sulfonamide compounds have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. For example, N1-(4-hydroxybenzoyl)-3-methyl-5-phenyl-4(N-4-chlorophenylazo)-1,2-diazole derivatives exhibited significant reductions in paw edema in animal models .
  • Mechanism : The dimethylsulfamoyl group may play a role in modulating inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX).

3. Anticancer Activity

Emerging data suggest potential anticancer properties:

  • Case Studies : Similar benzamide derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds exhibiting structural similarity to this compound have shown promise in inducing apoptosis in human cancer cells .
  • Mechanism : The interaction of the compound with DNA or specific protein targets involved in cell cycle regulation may contribute to its anticancer efficacy.

Data Tables

The following table summarizes key findings from various studies on related compounds:

Compound NameActivity TypeTarget Organism/Cell LineReference
N1-(4-hydroxybenzoyl)-3-methyl-5-phenyl-4(N-4-chlorophenylazo)-1,2-diazoleAntimicrobialE. coli, S. aureus
This compoundAnti-inflammatoryRat paw edema model
Benzamide derivativesAnticancerHeLa cells

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